2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid
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Overview
Description
2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its molecular formula C12H17NO3 and is often used in various chemical reactions due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid typically involves the reaction of 4-(aminomethyl)phenol with 2-methylpropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of advanced equipment and techniques to control temperature, pressure, and other reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce amine derivatives .
Scientific Research Applications
2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
2-[4-(aminomethyl)phenoxy]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,10(13)14)15-9-5-3-8(7-12)4-6-9/h3-6H,7,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGKOMCZTUJFCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564963 |
Source
|
Record name | 2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55458-79-2 |
Source
|
Record name | 2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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